molecular formula C15H11ClN4S B2936931 5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile CAS No. 536719-64-9

5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B2936931
CAS No.: 536719-64-9
M. Wt: 314.79
InChI Key: SYPMMJNKSFFYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile: is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is notable for its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Mechanism of Action

Target of Action

Thiazolopyridine derivatives, to which this compound belongs, have been found to exhibit a wide spectrum of biological activities . They are known for their notable antibacterial and antifungal activity, and they have also been identified as beta-amyloid production inhibitors, potent CDK2-cyclin A inhibitors, potential uterus stimulants, coronary dilators, antihypertensives, and muscle relaxants . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .

Mode of Action

The thiazolopyridine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolopyridine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

The synthesis of thiazolopyridine derivatives involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions . This new approach involves domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .

Pharmacokinetics

The active methylene group (c2h2) in 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives, which is structurally similar to the compound , is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This suggests potential implications for the compound’s bioavailability.

Result of Action

Thiazolopyridine derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antihypertensive, and anticancer effects .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4S/c16-12-4-2-1-3-9(12)13-10(7-17)14(19)20-5-6-21-15(20)11(13)8-18/h1-4,13H,5-6,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPMMJNKSFFYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C(C(=C(N21)N)C#N)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.